molecular formula C12H16N4O B12904515 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- CAS No. 5369-84-6

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-

Cat. No.: B12904515
CAS No.: 5369-84-6
M. Wt: 232.28 g/mol
InChI Key: BQIJYQMEEOPKBX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of formylhydrazine, which is heated under reflux conditions to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and the addition of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- stands out due to its xylyloxyethyl substituent, which imparts unique chemical properties and enhances its potential applications in various fields. The presence of both amino and xylyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

CAS No.

5369-84-6

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-[2-(2,6-dimethylphenoxy)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H16N4O/c1-9-4-3-5-10(2)11(9)17-7-6-16-8-14-15-12(16)13/h3-5,8H,6-7H2,1-2H3,(H2,13,15)

InChI Key

BQIJYQMEEOPKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C=NN=C2N

Origin of Product

United States

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